SIS3 free base hydrochloride

Description

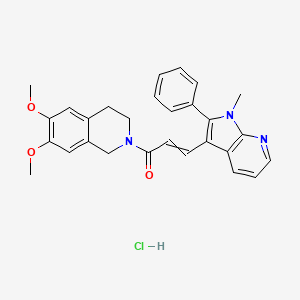

SIS3 free base hydrochloride (CAS 521984-48-5) is a selective small-molecule inhibitor of Smad3 phosphorylation, a key mediator of the TGF-β/Smad signaling pathway. Structurally, it exists in two forms: the free base and its hydrochloride salt (Fig. 1b in ). The hydrochloride form enhances aqueous solubility, making it preferable for in vitro and in vivo applications .

Properties

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIEBFIMCSCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Basic Mechanisms of Salt Formation

Hydrochloride salt formation typically involves the protonation of nitrogen-containing functional groups in the free base molecule. For SIS3, this would involve protonation of one of the nitrogen atoms, likely in the pyridine or isoquinoline moiety, by hydrochloric acid. The resulting positively charged species is stabilized by the chloride counterion, forming the salt.

Advantages of Hydrochloride Salt Formation

Converting a free base to its hydrochloride salt offers several advantages:

- Enhanced Stability : Salt forms often exhibit greater chemical stability than their free base counterparts

- Improved Solubility : While this compound remains insoluble in water, it shows excellent solubility in DMSO, which is beneficial for biological assays and research applications

- Better Handling Properties : Salts typically have higher melting points and are often crystalline solids, facilitating easier handling and storage

Preparation Methods for this compound

Antisolvent Crystallization Method

Given the insolubility of this compound in water and ethanol, these solvents could potentially be used as antisolvents in a crystallization process:

Dissolution in Primary Solvent : The SIS3 free base is dissolved in DMSO or another suitable solvent.

Salt Formation : Hydrochloric acid is added to the solution to form the salt in situ.

Antisolvent Addition : Water or ethanol is slowly added to the solution with stirring, which decreases the solubility of the hydrochloride salt and promotes crystallization.

Crystal Maturation : The mixture is allowed to stand for a defined period to allow crystals to grow and mature.

Isolation : The crystals are filtered, washed with the antisolvent to remove traces of the primary solvent and impurities, and dried.

This method is analogous to approaches used in preparing other pharmaceutical hydrochloride salts, such as those described for bedaquiline salts where antisolvents like water are used in conjunction with primary solvents like acetone or 2-propanol.

Alternative Preparation Approaches

Based on preparation methods for similar compounds, several alternative approaches could be considered:

Solvent Exchange Method : Similar to the preparation of olopatadine hydrochloride, where ethyl acetate and 1-butanol are used as solvent systems. This might involve dissolving SIS3 free base in a suitable solvent, adding HCl to form the salt, and then introducing a second solvent to facilitate precipitation or crystallization.

Gas-Solid Reaction : Exposing solid SIS3 free base to gaseous HCl under controlled conditions. This method has been used for other hydrochloride salts and could be applicable to SIS3.

Continuous Flow Synthesis : This approach, mentioned in the context of hexafluoroisopropanol preparation, offers advantages including safer reaction processes, more accurate control of reaction parameters, and effective suppression of side reactions. For this compound, this could involve continuous flow of the free base solution and acid through a reactor under controlled conditions.

Purification Techniques for this compound

Recrystallization Methods

Recrystallization is a critical step in obtaining high-purity this compound. Based on the compound's solubility profile, the following approaches might be effective:

Hot Filtration Recrystallization :

- Dissolve the crude SIS3 HCl in hot DMSO

- Filter the hot solution to remove insoluble impurities

- Cool the solution gradually to promote crystal growth

- Isolate the purified crystals by filtration

Mixed Solvent Recrystallization :

- Dissolve the crude material in a minimal amount of DMSO

- Add an antisolvent (ethanol or water) gradually until the solution becomes slightly cloudy

- Heat until clear, then cool slowly to promote crystallization

- Filter and dry the crystals

Table 2: Potential Recrystallization Solvent Systems for this compound

| Primary Solvent | Antisolvent | Ratio | Temperature Range | Cooling Rate |

|---|---|---|---|---|

| DMSO | Ethanol | 1:3 | 80°C to 20°C | 2°C/min |

| DMSO | Water | 1:2 | 70°C to 5°C | 1°C/min |

| DMSO/Acetone | Diethyl ether | 2:1:5 | 50°C to 20°C | Gradual |

Chromatographic Purification

For research-grade or small-scale preparation, chromatographic techniques may be employed:

Column Chromatography : Using silica gel or specialized stationary phases with appropriate solvent systems to separate SIS3 HCl from impurities.

Preparative HPLC : For highest purity requirements, preparative HPLC with appropriate column selection and mobile phase composition can be utilized.

Analytical Methods for Quality Control

Quality control is essential to ensure the identity, purity, and potency of this compound. Several analytical techniques can be employed:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural confirmation and can detect organic impurities. For SIS3 HCl, 1H and 13C NMR spectra would be particularly informative for verifying the chemical structure.

Infrared (IR) Spectroscopy : Can confirm the salt formation by identifying characteristic absorption bands associated with protonated nitrogen groups.

Mass Spectrometry (MS) : Confirms the molecular weight and can detect degradation products or synthesis-related impurities.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) : For purity determination and quantification of potential impurities. A recommended system might include:

- Column: C18 reversed-phase

- Mobile phase: Acetonitrile/water with appropriate buffer

- Detection: UV at 254 nm

Thin-Layer Chromatography (TLC) : Provides a rapid method for monitoring reaction progress and initial purity assessment.

Physical Characterization

X-ray Diffraction (XRD) : Confirms the crystalline form and can identify polymorphs.

Differential Scanning Calorimetry (DSC) : Determines melting point and can detect the presence of solvates or polymorphs.

Karl Fischer Titration : Measures residual moisture content, which is critical for stability.

Industrial Scale-up Considerations

Transitioning from laboratory to industrial scale preparation of this compound presents several challenges:

Process Parameters Optimization

For industrial-scale production, critical process parameters must be optimized:

Reaction Kinetics : Determining optimal concentration, temperature, and reaction time to maximize yield while minimizing side reactions.

Solvent Selection : Considering factors like cost, safety, environmental impact, and recovery efficiency. DMSO, while excellent for solubility, presents challenges in industrial settings due to its high boiling point and difficult recovery.

Crystallization Parameters : Optimizing seeding, cooling profiles, and agitation to ensure consistent crystal size distribution and purity.

Equipment Considerations

The selection of appropriate equipment is crucial for efficient industrial production:

Reactor Design : Jacketed glass-lined or stainless steel reactors with appropriate agitation systems to ensure uniform mixing and temperature control.

Filtration Systems : Nutsche filters or filter-dryers capable of handling the specific characteristics of SIS3 HCl crystals.

Drying Equipment : Vacuum tray dryers or fluid bed dryers with temperature control to prevent thermal degradation of the product.

Economic and Environmental Factors

Several economic and environmental factors must be considered:

Solvent Recovery : Implementation of efficient solvent recovery systems to reduce cost and environmental impact.

Waste Management : Development of processes to handle and treat waste streams in compliance with environmental regulations.

Energy Efficiency : Optimization of heating, cooling, and mixing operations to minimize energy consumption.

Chemical Reactions Analysis

Types of Reactions

SIS3 free base hydrochloride primarily undergoes reactions related to its role as a Smad3 inhibitor. It does not significantly affect other signaling pathways such as p38 MAPK, Smad2, ERK, or PI3K .

Common Reagents and Conditions

The compound is often used in cell culture experiments where it is dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol. The typical concentration used in experiments is around 3 μM .

Major Products Formed

The major products formed from reactions involving this compound are typically related to its inhibitory effects on Smad3 phosphorylation and subsequent cellular responses .

Scientific Research Applications

SIS3 free base hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

SIS3 free base hydrochloride exerts its effects by selectively inhibiting the phosphorylation of Smad3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of Smad3 with Smad4, thereby reducing the transcriptional activity induced by TGF-β1. The compound also inhibits the differentiation of fibroblasts into myofibroblasts, which is a critical process in fibrosis .

Comparison with Similar Compounds

Mechanism of Action :

- SIS3 specifically inhibits TGF-β1-induced Smad3 phosphorylation, disrupting Smad3-Smad4 complex formation and DNA binding, thereby blocking downstream gene transcription .

- It reduces collagen synthesis in scleroderma fibroblasts and attenuates α-smooth muscle actin (α-SMA) expression, reversing myofibroblast differentiation .

Comparison with Similar Compounds

Target Specificity and Mechanism

The table below compares SIS3 with structurally or functionally related compounds:

Key Insights :

- Specificity : SIS3 HCl is unique in directly targeting Smad3 phosphorylation without affecting upstream TGF-β receptors or hedgehog components, unlike GW788388 (TGF-β receptor inhibitor) or Pirfenidone (indirect Smad3 modulator) .

- Functional Contrast : Kartogenin and SRI-011381 HCl act as activators of Smad pathways, whereas SIS3 is an inhibitor, highlighting divergent therapeutic applications .

Structural and Solubility Differences

Research Findings in Disease Models

Biological Activity

SIS3 free base hydrochloride, a selective inhibitor of Smad3, plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. This compound has garnered attention for its potential therapeutic applications and its ability to modulate various biological processes, particularly in fibrosis and cancer. This article delves into the biological activity of SIS3, presenting data tables, case studies, and detailed research findings.

Overview of this compound

SIS3 is chemically characterized as a hydrochloride salt resulting from the reaction of SIS3 free base with hydrogen chloride. Its primary function is to inhibit the phosphorylation of Smad3, a critical mediator in the TGF-β signaling pathway. By preventing Smad3 from interacting with Smad4, SIS3 reduces the transcriptional activity associated with TGF-β1, thereby influencing various cellular responses such as differentiation and proliferation .

The mechanism of action for SIS3 involves:

- Inhibition of Smad3 Phosphorylation : SIS3 selectively inhibits TGF-β1-induced phosphorylation of Smad3 without affecting Smad2 phosphorylation .

- Blocking Transcriptional Activity : By preventing the formation of Smad3-Smad4 complexes, SIS3 diminishes the transcriptional activation of TGF-β target genes .

- Impact on Fibroblast Differentiation : The compound inhibits the differentiation of fibroblasts into myofibroblasts, a key process in fibrotic diseases .

Biological Applications

SIS3 has been utilized in various research contexts:

- Cancer Research : Studies have shown that TGF-β inhibitors like SIS3 can suppress tumor growth and metastasis in animal models. For instance, combining SIS3 with other therapeutic agents has demonstrated enhanced efficacy against certain cancer cell lines .

- Fibrosis Studies : In models of diabetic nephropathy and scleroderma, SIS3 has been investigated for its ability to mitigate fibrotic responses by inhibiting TGF-β signaling pathways .

Data Table: Effects of SIS3 on Cellular Processes

Case Studies

- Inhibition of Tumor Growth : A study involving A549 lung cancer cells demonstrated that treatment with SIS3 resulted in decreased cell viability and reduced anchorage-independent growth. The researchers noted that this effect was dose-dependent and highlighted the potential for SIS3 in combination therapies for lung cancer .

- Fibrosis in Diabetic Nephropathy : In an experimental model of diabetic nephropathy, SIS3 treatment led to a significant reduction in renal fibrosis markers. The study concluded that targeting the TGF-β/Smad pathway with SIS3 could offer a therapeutic strategy to mitigate kidney damage associated with diabetes .

Q & A

Q. What is the molecular mechanism by which SIS3 free base hydrochloride inhibits Smad3 phosphorylation, and how can this be experimentally validated?

this compound selectively inhibits TGF-β1-induced phosphorylation of Smad3 by binding to its MH2 domain, thereby blocking its interaction with Smad4 and subsequent nuclear translocation . To validate this, researchers can perform:

- Western blotting to assess Smad3 phosphorylation levels after TGF-β1 stimulation .

- Co-immunoprecipitation (Co-IP) to confirm disrupted Smad3/Smad4 interaction .

- Luciferase reporter assays using Smad-responsive promoters (e.g., p3TP-luc) to measure transcriptional activity .

Q. What experimental controls are essential when using this compound in TGF-β/Smad pathway studies?

- Negative controls : Cells treated with vehicle (e.g., DMSO) to exclude solvent effects.

- Positive controls : Use of TGF-β1 alone to confirm pathway activation.

- Specificity controls : Co-treatment with alternative Smad3 inhibitors (e.g., GW788388) or genetic silencing (siRNA/CRISPR) to validate target specificity .

Q. How do researchers determine the optimal concentration range for this compound in vitro?

The IC50 for Smad3 inhibition is ~3 µM . However, dose-response curves (0.1–10 µM) should be generated for each cell type due to variability in drug uptake and pathway sensitivity. For example:

- Fibroblasts : 5–10 µM effectively reduces α-SMA expression and collagen synthesis .

- Stem cells : Lower concentrations (1–3 µM) are recommended to avoid off-target effects on differentiation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on SIS3’s cell-type-specific effects in TGF-β signaling studies?

Contradictions may arise from differences in Smad3/4 expression levels, cross-talk with non-canonical pathways (e.g., MAPK), or off-target effects at higher doses. Methodological solutions include:

- Transcriptomic profiling (RNA-seq) to identify pathway-specific vs. secondary effects.

- Combination studies with inhibitors of parallel pathways (e.g., ERK or JNK inhibitors) to isolate Smad3-dependent outcomes .

- Single-cell analysis to account for heterogeneity in cellular responses .

Q. What strategies are recommended for validating SIS3’s target specificity in complex disease models (e.g., fibrosis or cancer)?

- Genetic validation : Compare results with Smad3-knockout models or siRNA-mediated Smad3 knockdown.

- Pharmacological validation : Use structurally distinct Smad3 inhibitors (e.g., Halofuginone) to confirm consistency .

- Rescue experiments : Overexpress constitutively active Smad3 to reverse SIS3’s effects .

Q. How should researchers address solubility and stability issues of this compound in long-term in vitro studies?

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in serum-free media to prevent precipitation .

- Stability : Store aliquots at -20°C, protected from light, and avoid repeated freeze-thaw cycles. Confirm activity via periodic LC-MS or functional assays .

Q. What are the critical considerations for transitioning from in vitro to in vivo studies using this compound?

- Pharmacokinetics : Monitor plasma half-life and tissue distribution; SIS3’s short half-life may require sustained delivery systems (e.g., osmotic pumps) .

- Toxicity : Conduct dose-ranging studies in rodents (1–20 mg/kg) to assess organ-specific toxicity (e.g., liver/kidney function).

- Off-target effects : Use RNA-seq or proteomics to identify unintended pathway modulation in vivo .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility of this compound experiments across laboratories?

- Standardize protocols : Document batch numbers, storage conditions, and solvent preparation methods.

- Cross-validate assays : Use orthogonal methods (e.g., phospho-Smad3 ELISA and Western blot) to confirm phosphorylation inhibition .

- Share raw data : Deposit dose-response curves, uncropped Western blots, and experimental metadata in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.